REACTION_SMILES
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[CH3:1][C:2]1([CH3:29])[O:3][CH2:4][CH:5]([CH2:7][O:8][NH:9][C:10]([c:11]2[c:12]([NH:19][c:20]3[c:21]([F:27])[cH:22][c:23]([I:26])[cH:24][cH:25]3)[c:13]([F:18])[c:14]([F:17])[cH:15][cH:16]2)=[O:28])[O:6]1.[CH3:41][OH:42].[CH3:44][CH2:45][OH:46].[OH2:43].[c:30]1([CH3:31])[cH:32][cH:33][c:34]([S:35]([OH:36])(=[O:37])=[O:38])[cH:39][cH:40]1>>[OH:3][CH2:4][CH:5]([OH:6])[CH2:7][O:8][NH:9][C:10]([c:11]1[c:12]([NH:19][c:20]2[c:21]([F:27])[cH:22][c:23]([I:26])[cH:24][cH:25]2)[c:13]([F:18])[c:14]([F:17])[cH:15][cH:16]1)=[O:28]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC1(C)OCC(CONC(=O)c2ccc(F)c(F)c2Nc2ccc(I)cc2F)O1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
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Name
|
|
Type
|
product
|
Smiles
|
O=C(NOCC(O)CO)c1ccc(F)c(F)c1Nc1ccc(I)cc1F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2]1([CH3:29])[O:3][CH2:4][CH:5]([CH2:7][O:8][NH:9][C:10]([c:11]2[c:12]([NH:19][c:20]3[c:21]([F:27])[cH:22][c:23]([I:26])[cH:24][cH:25]3)[c:13]([F:18])[c:14]([F:17])[cH:15][cH:16]2)=[O:28])[O:6]1.[CH3:41][OH:42].[CH3:44][CH2:45][OH:46].[OH2:43].[c:30]1([CH3:31])[cH:32][cH:33][c:34]([S:35]([OH:36])(=[O:37])=[O:38])[cH:39][cH:40]1>>[OH:3][CH2:4][CH:5]([OH:6])[CH2:7][O:8][NH:9][C:10]([c:11]1[c:12]([NH:19][c:20]2[c:21]([F:27])[cH:22][c:23]([I:26])[cH:24][cH:25]2)[c:13]([F:18])[c:14]([F:17])[cH:15][cH:16]1)=[O:28]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC(CONC(=O)c2ccc(F)c(F)c2Nc2ccc(I)cc2F)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NOCC(O)CO)c1ccc(F)c(F)c1Nc1ccc(I)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2]1([CH3:29])[O:3][CH2:4][CH:5]([CH2:7][O:8][NH:9][C:10]([c:11]2[c:12]([NH:19][c:20]3[c:21]([F:27])[cH:22][c:23]([I:26])[cH:24][cH:25]3)[c:13]([F:18])[c:14]([F:17])[cH:15][cH:16]2)=[O:28])[O:6]1.[CH3:41][OH:42].[CH3:44][CH2:45][OH:46].[OH2:43].[c:30]1([CH3:31])[cH:32][cH:33][c:34]([S:35]([OH:36])(=[O:37])=[O:38])[cH:39][cH:40]1>>[OH:3][CH2:4][CH:5]([OH:6])[CH2:7][O:8][NH:9][C:10]([c:11]1[c:12]([NH:19][c:20]2[c:21]([F:27])[cH:22][c:23]([I:26])[cH:24][cH:25]2)[c:13]([F:18])[c:14]([F:17])[cH:15][cH:16]1)=[O:28]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC(CONC(=O)c2ccc(F)c(F)c2Nc2ccc(I)cc2F)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NOCC(O)CO)c1ccc(F)c(F)c1Nc1ccc(I)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |